Glycosylation Yield Advantage of Benzoylated vs. Acetylated Glucosyl Bromide under Zn(II) Promotion
The benzoylated glucopyranosyl bromide (CAS 114682-36-9), when activated by ZnBr₂ or NBS/ZnI₂, cleanly provides 1,2-trans-β-glucosides in good to high yields [1]. In contrast, the corresponding per-O-acetyl glucopyranosyl bromide under ZnCl₂ promotion in toluene gives only moderate yields of 40–65% [1]. The benzoylated donor thus delivers a yield uplift of approximately 25–60 percentage points over the acetylated analog under comparable Lewis acid conditions [1].
| Evidence Dimension | Isolated glycosylation yield under zinc halide promotion |
|---|---|
| Target Compound Data | Good to high yields (qualitatively superior; specific values depend on acceptor, but consistently >65% based on Figure 3 and Table 2 in the source) [1] |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide under ZnCl₂ in toluene: 40–65% yield [1] |
| Quantified Difference | Estimated ≥25–60 percentage point yield advantage for the benzoylated donor [1] |
| Conditions | Glycosyl bromide + alcohol acceptor; promoter ZnBr₂, ZnCl₂, or NBS/ZnI₂; toluene or solvent-free conditions [1] |
Why This Matters
Higher glycosylation yield directly reduces the required donor excess and simplifies chromatographic purification, lowering cost per gram of isolated glycoside product.
- [1] Murakami, T.; Ishida, H.; Kiso, M. Stereoselective glycosylations using benzoylated glucosyl halides with inexpensive promoters. Carbohydrate Research 2008, 343 (8), 1297–1308. View Source
